4-(N-Benzylcyanamido)benzoic Acid: Structural Elucidation, Synthesis, and Applications
4-(N-Benzylcyanamido)benzoic Acid: Structural Elucidation, Synthesis, and Applications
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary & Chemical Identity
In contemporary medicinal chemistry, the cyanamide functional group (-N-C≡N) has emerged as a highly versatile pharmacophore, serving both as a bioisostere for various hydrogen-bonding networks and as a potent coordinating ligand for metalloenzymes. 4-(N-Benzylcyanamido)benzoic acid is a prime example of a disubstituted aryl cyanamide with significant potential in targeted drug discovery.
The Database Discrepancy: As a Senior Application Scientist, it is critical to address a pervasive structural conflation within commercial chemical databases. The CAS Registry Number 88170-04-1 is frequently, yet erroneously, assigned to two distinct structural isomers:
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The Strecker synthesis product, 4-((cyano(phenyl)methyl)amino)benzoic acid (where the cyano group is on the benzylic carbon)[1].
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The true N-alkylcyanamide, 4-(N-benzylcyanamido)benzoic acid (where the cyano group is directly attached to the aniline nitrogen).
This whitepaper focuses exclusively on the latter—the true N-benzylcyanamide—detailing its physicochemical profile, chemoselective synthesis, and biological applications.
Structural Elucidation & Physicochemical Properties
The architecture of 4-(N-benzylcyanamido)benzoic acid features a central benzoic acid moiety, providing an acidic anchor (pKa ~4.5), coupled with an N-benzylcyanamido group at the para position. The cyanamide nitrogen is sp² hybridized due to resonance with both the aromatic ring and the adjacent nitrile group, resulting in a highly delocalized, electron-deficient system.
| Property | Value |
| IUPAC Name | 4-[benzyl(cyano)amino]benzoic acid |
| Molecular Formula | C15H12N2O2 |
| Molecular Weight | 252.27 g/mol |
| SMILES String | O=C(O)C1=CC=C(N(C#N)CC2=CC=CC=C2)C=C1 |
| Topological Polar Surface Area (TPSA) | 61.1 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
| Predicted LogP | ~3.2 |
Synthesis Methodologies: Navigating Chemoselectivity
The synthesis of N,N-disubstituted cyanamides traditionally relies on the electrophilic cyanation of secondary amines using cyanogen bromide (BrCN) via the von Braun reaction[2]. However, when targeting 4-(N-benzylcyanamido)benzoic acid, chemists must navigate specific chemoselectivity challenges.
The Alkylation Pitfall: A seemingly straightforward route involves the direct N-benzylation of commercially available 3 (CAS 61700-58-1)[3]. However, subjecting this substrate to benzyl bromide and a base (e.g., K₂CO₃) inevitably leads to competitive esterification of the carboxylic acid, necessitating an additional, yield-reducing saponification step.
The Orthogonal Approach (Oxidation-Cyanation): To ensure high chemoselectivity and operational safety, the superior strategy involves the reductive amination of 4-aminobenzoic acid (PABA) to form 4-(benzylamino)benzoic acid, followed by a one-pot oxidation-cyanation. Utilizing4 avoids the toxicity of BrCN while completely preserving the free carboxylic acid[4].
Fig 1: Selective synthesis workflow avoiding carboxylic acid esterification.
Experimental Protocol: Oxidation-Cyanation Workflow
This self-validating protocol guarantees the selective cyanation of the secondary amine while maintaining the integrity of the carboxylic acid.
Reagents Required: 4-(benzylamino)benzoic acid (1.0 eq), Zinc cyanide (Zn(CN)₂, 0.6 eq), N-chlorosuccinimide (NCS, 1.1 eq), THF/MeOH (1:1 v/v), Saturated aqueous Na₂S₂O₃.
Step-by-Step Methodology:
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Substrate Dissolution: Dissolve 4-(benzylamino)benzoic acid in a 1:1 mixture of anhydrous THF and Methanol (0.2 M concentration) under an inert argon atmosphere.
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Cyanide Introduction: Add Zn(CN)₂ (0.6 eq) to the stirring solution at room temperature. Causality: Zn(CN)₂ is highly insoluble but acts as a slow-release, low-toxicity cyanide reservoir, transferring both CN moieties during the reaction[4].
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Electrophilic Activation: Portion-wise, add NCS (1.1 eq) over 15 minutes. Causality: NCS selectively oxidizes the secondary amine to an electrophilic N-chloroamine intermediate. This intermediate rapidly undergoes nucleophilic attack by the solvated cyanide ions to form the N-cyanamide.
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Reaction Monitoring: Stir for 2–4 hours. Monitor the consumption of the N-chloroamine intermediate via LC-MS (ESI-).
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Quenching (Critical Step): Once complete conversion is observed, quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate instantly reduces any unreacted NCS or residual N-chloro species, preventing unwanted oxidative degradation during workup.
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Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure target compound.
Mechanistic & Biological Applications
Beyond synthetic utility, aryl cyanamides are highly privileged scaffolds in medicinal chemistry. They are extensively utilized as5[5].
The cyanamide anion, generated at physiological pH, acts as a powerful zinc-binding group (ZBG). In the context of 4-(N-benzylcyanamido)benzoic acid, the N-cyano nitrogen donates its lone pair to the catalytic Zn²⁺ ion within the enzyme's active site, displacing the catalytic water molecule and halting enzymatic turnover. The benzoic acid moiety further stabilizes this interaction by forming hydrogen bonds with hydrophilic residues at the entrance of the active site pocket.
Fig 2: Mechanism of metalloenzyme inhibition via cyanamide-zinc coordination.
References
- 4-(N-BENZYLCYANAMIDO)BENZOIC ACID CAS:88170-04-1 - ChemBuyersGuide.
- 4-(Cyano(Phenyl)Methylamino)Benzoic Acid - Chem-Impex.
- 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - National Institutes of Health (NIH).
- Recent Advances in Cyanamide Chemistry: Synthesis and Applications - National Institutes of Health (NIH).
- Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines - Organic Letters (ACS Publications).
- 4-Cyanamidobenzoic acid (CAS 61700-58-1) - CymitQuimica.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Cyanamidobenzoic acid | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
